

solubility of 5-Iodo-1H-indole-3-carbaldehyde in common organic solvents

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Compound of Interest

Compound Name: 5-Iodo-1H-indole-3-carbaldehyde

Cat. No.: B3045802

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An In-depth Technical Guide to the Solubility of **5-Iodo-1H-indole-3-carbaldehyde** in Common Organic Solvents

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Abstract

5-Iodo-1H-indole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of complex therapeutic agents and functional materials.[1][2][3] A comprehensive understanding of its solubility profile is paramount for its effective utilization in reaction chemistry, purification, formulation, and biological screening. This guide provides a detailed analysis of the solubility of **5-Iodo-1H-indole-3-carbaldehyde**, grounded in theoretical principles and supported by established experimental methodologies. We present a predictive solubility map across a spectrum of common organic solvents, detail a robust protocol for empirical solubility determination, and offer practical insights for laboratory applications.

Introduction: The Significance of 5-Iodo-1H-indole-3-carbaldehyde

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The derivative, **5-Iodo-1H-indole-3-carbaldehyde**, offers unique synthetic utility. The aldehyde group at the 3-position is a versatile handle for a wide array of chemical transformations, including condensations and reductive

aminations, while the iodo-substituent at the 5-position serves as a crucial site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[3]

Successful application of this reagent hinges on its dissolution in an appropriate solvent system. Solubility dictates reaction kinetics, influences purification strategies like crystallization and chromatography, and is a critical parameter in developing formulations for screening and in vivo studies. This document serves as a foundational resource for researchers, providing the necessary data and protocols to confidently work with this compound.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. Key descriptors for **5-Iodo-1H-indole-3-carbaldehyde** are summarized below.

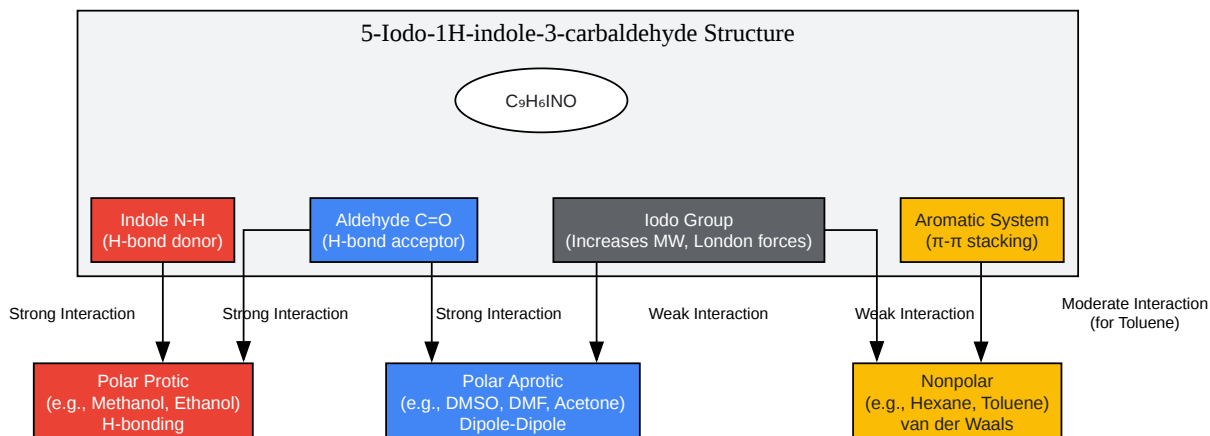
Property	Value	Source
Molecular Formula	C ₉ H ₆ INO	PubChem[4]
Molecular Weight	271.05 g/mol	PubChem[4]
Physical Form	Solid	Ambeed, Inc. via Sigma-Aldrich[5]
XLogP3 (Lipophilicity)	2.3	PubChem[4]
Melting Point	185 - 186 °C	Tang, et al. (2015)[6]

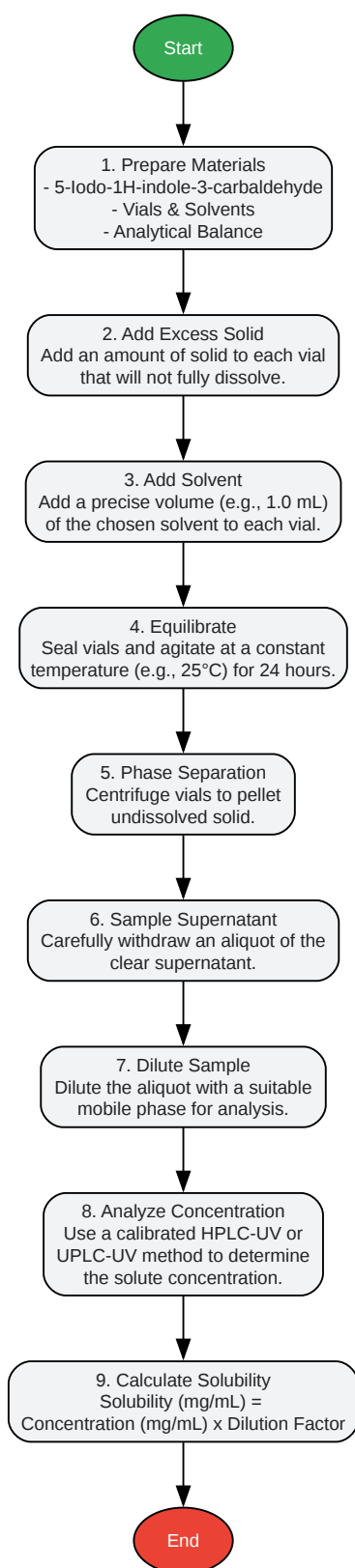
The XLogP3 value of 2.3 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water but is not excessively nonpolar.[4] The presence of the N-H group and the aldehyde's carbonyl oxygen allows for hydrogen bonding, contributing to its solubility in polar solvents.

Theoretical Framework and Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. We

can classify solvents and predict their interaction with **5-Iodo-1H-indole-3-carbaldehyde** based on its structural features.





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